molecular formula C11H16N2O4 B3259663 Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate CAS No. 321904-86-3

Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3259663
CAS No.: 321904-86-3
M. Wt: 240.26 g/mol
InChI Key: YBNQJYCAJQMYPD-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and a suitable precursor.

  • Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

  • Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Amines.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Methyl 4-(3-hydroxy-5-methylisoxazol-4-yl)piperidine-1-carboxylate

  • Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)morpholine-1-carboxylate

Uniqueness: Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the hydroxyl group and the methyl group on the isoxazole ring contribute to its distinct chemical properties.

Properties

IUPAC Name

methyl 4-(4-methyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7-9(17-12-10(7)14)8-3-5-13(6-4-8)11(15)16-2/h8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNQJYCAJQMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ONC1=O)C2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate
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